
N-(3-benzyl-4H-quinazolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzyl-4H-quinazolin-2-yl)acetamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-4H-quinazolin-2-yl)acetamide typically involves the condensation of anthranilic acid derivatives with benzylamines, followed by cyclization and acylation reactions . A common synthetic route includes:
Condensation: Anthranilic acid is reacted with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate benzylidene anthranilic acid.
Cyclization: The intermediate undergoes cyclization in the presence of a base like sodium hydroxide (NaOH) to form the quinazoline core.
Acylation: The quinazoline core is then acylated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-(3-benzyl-4H-quinazolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives.
科学的研究の応用
N-(3-benzyl-4H-quinazolin-2-yl)acetamide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-(3-benzyl-4H-quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- N-(2-phenylquinazolin-4-yl)acetamide
- N-(3-phenylquinazolin-4-yl)acetamide
Uniqueness
N-(3-benzyl-4H-quinazolin-2-yl)acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
N-(3-benzyl-4H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-13(21)18-17-19-16-10-6-5-9-15(16)12-20(17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,21) |
InChIキー |
MXAWMNOTNRVJDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
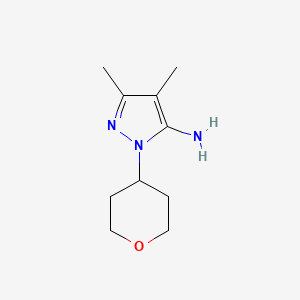
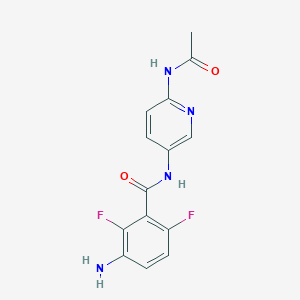
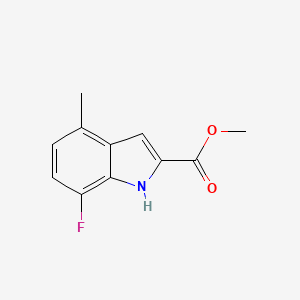

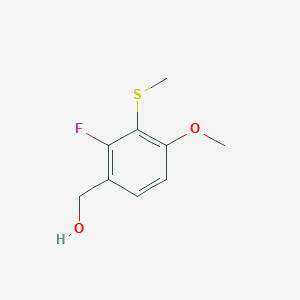
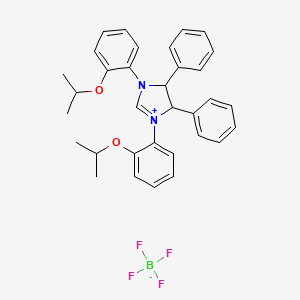
![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)
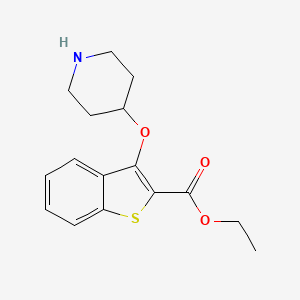
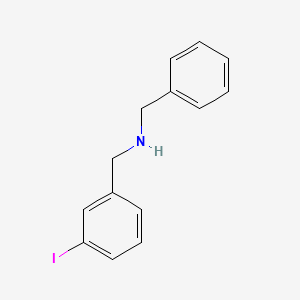
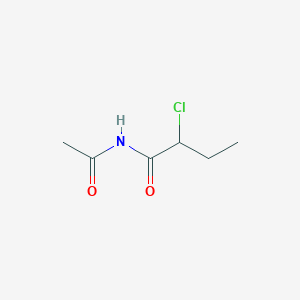
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)

![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)
